molecular formula C17H23NO4 B13035535 Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13035535
M. Wt: 305.4 g/mol
InChI Key: OGVVNWCJPPCKMR-UHFFFAOYSA-N
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Description

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring an 8-oxa-2-azaspiro[4.5]decane core with a hydroxymethyl group at position 4 and a benzyl ester at position 2. This structure combines a rigid spirocyclic framework with polar (hydroxymethyl) and lipophilic (benzyl) groups, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves catalytic hydrogenation of nitrile precursors (e.g., methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate) using Raney nickel under high-pressure H₂, as described in .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H23NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2

InChI Key

OGVVNWCJPPCKMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(CC2CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

General Synthetic Strategy

The synthesis typically follows these key steps:

  • Construction of the spirocyclic 8-oxa-2-azaspiro[4.5]decane core.
  • Introduction of the benzyl ester functionality at the 2-position.
  • Installation of the hydroxymethyl group at the 4-position.
  • Protection/deprotection strategies to manage reactive amine or hydroxyl groups.

Key Synthetic Routes and Reactions

Spirocyclic Core Formation
  • Starting from cyclic ketones or lactams such as Boc-protected piperidin-4-one derivatives, allyl zinc reagents are used to introduce alkenyl groups.
  • Bromination of the alkene followed by base-mediated cyclization forms the spirocyclic bromide intermediate.
  • Displacement of the bromide with nucleophiles such as sodium azide, followed by reduction (e.g., Staudinger reduction using triphenylphosphine), yields the spirocyclic amine intermediate.
  • This sequence has been demonstrated in the synthesis of related 1-oxa-8-azaspiro[4.5]decan-3-amine systems, which share structural similarity with the target compound.
Installation of the Benzyl Ester
  • The carboxylate function is introduced typically via esterification of the corresponding acid or acid chloride with benzyl alcohol.
  • Alternatively, benzyl esters can be formed through coupling reactions using benzyl halides or benzyl bromide under basic conditions.
  • The benzyl ester serves as a protecting group for the acid functionality, allowing further transformations without affecting the carboxyl group.
Hydroxymethyl Group Introduction
  • The hydroxymethyl substituent at the 4-position can be introduced by hydroxymethylation reactions such as formaldehyde addition or through selective oxidation/reduction sequences.
  • In some protocols, hydroxymethylation is achieved by nucleophilic substitution on a suitable leaving group precursor or by selective reduction of aldehyde intermediates.
  • The hydroxymethyl group is critical for biological activity and often requires careful stereochemical control during synthesis.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Allyl zinc addition Boc-piperidin-4-one + allyl zinc bromide Alkenyl-alcohol intermediate
2 Bromination & cyclization N-bromosuccinimide (NBS), base Brominated spirocycle intermediate
3 Azide displacement NaN3 in DMSO, 50 °C, 24 h Azide intermediate (not isolated)
4 Reduction Triphenylphosphine, water Spirocyclic amine intermediate
5 Esterification Benzyl alcohol, coupling agent (e.g., DCC) Benzyl ester formation
6 Hydroxymethylation Formaldehyde or equivalent reagent Hydroxymethyl substituent installation

This approach is adapted from related spirocyclic amine syntheses reported in the literature, which have been optimized for scale and stereochemical purity.

Comparative Data Table of Related Compounds and Synthetic Features

Compound Name Key Structural Feature Synthetic Challenges Reference
This compound Oxa-azaspiro core, benzyl ester, hydroxymethyl group Multistep synthesis, azide safety, stereochemistry control
1-oxa-8-azaspiro[4.5]decan-3-amine Spirocyclic amine without ester Azide intermediate handling, scale-up
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Boc-protected spirocyclic lactam Ester protection, ring formation
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Smaller spiro ring system Hydroxymethylation, benzyl ester formation

Summary of Research Findings

  • The preparation of this compound relies on advanced synthetic organic methodologies including organometallic additions, nucleophilic substitutions, and protective group strategies.
  • Recent advances have emphasized safety in handling azide intermediates by employing continuous flow methods and improved reduction protocols.
  • Stereochemical purity is achievable but requires additional chiral resolution steps or asymmetric synthesis.
  • The synthetic methodology is well-documented in patent literature and peer-reviewed process chemistry publications, underscoring its robustness and applicability in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in the Spirocyclic Core

tert-Butyl 4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
  • Key Differences : Replaces the benzyl ester with a tert-butyl group.
  • Implications: The tert-butyl ester enhances steric bulk and may improve metabolic stability but reduces electrophilicity.
Methyl 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
  • Key Differences : Methyl ester at position 4 and benzyl group at position 2.
  • This compound (CAS: 2028342-01-8) is also discontinued, indicating niche applications .

Functional Group Variations

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
  • Key Differences : Carboxylic acid replaces the hydroxymethyl group.
  • Implications : Introduces acidity (pKa ~4-5), enabling salt formation and altering binding interactions. The absence of the benzyl ester reduces lipophilicity, which may limit blood-brain barrier penetration .
8-Oxa-2-azaspiro[4.5]decane Oxalate(2:1)
  • Key Differences : Oxalate salt form without substituents.
  • Molecular weight increases to 231.25 g/mol () .

Pharmacologically Relevant Analogs

Benzylidene Derivatives (e.g., BH-1 in )
  • Key Differences : Incorporates fluorobenzylidene and urea moieties.
  • Implications : Demonstrated neuroprotective effects via modulation of FOXO1 and AMPK pathways, suggesting that spirocyclic compounds with aromatic substituents (e.g., benzyl) may enhance activity against oxidative stress in Parkinson’s disease .
Spirocyclic α-Proline Derivatives ()
  • Key Differences: Proline-based spirocycles with cyanomethyl or ketone groups.
  • Implications : Highlight the role of the hydroxymethyl group in the target compound as a site for further functionalization (e.g., phosphorylation or conjugation) .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
Target Compound C18H23NO4 317.38 Benzyl ester, hydroxymethyl Not specified
tert-Butyl analog () C15H25NO4 283.36 tert-Butyl ester Discontinued
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C10H17NO3 199.25 Carboxylic acid Available
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) C10H17NO5 231.25 Oxalate salt Available

Biological Activity

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 104668-13-5) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure integrating both nitrogen and oxygen heteroatoms within a bicyclic framework. The molecular formula is C17H23NO4C_{17}H_{23}NO_{4} with a molecular weight of approximately 303.36 g/mol . The presence of hydroxymethyl and carboxylate functional groups contributes to its reactivity and biological potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in pharmacology. These activities include:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the compound to enhance its properties or tailor it for specific applications .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound regarding its biological activity:

Compound NameStructural FeaturesBiological ActivityUniqueness
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylateFormyl group instead of hydroxymethylAntimicrobialDifferent functional group leading to varied activity
1-Oxa-3-azaspiro[4.5]decane derivativesLacks formyl group; different nitrogen positioningAntidepressant potentialStructural variation alters pharmacological profile
8-Oxa-2-azaspiro[4.5]decaneSimplified structure without benzyl or formyl groupsLimited biological data availableBasic framework lacking complex substituents

This table emphasizes how variations in functional groups and structural configurations can lead to distinct biological properties and applications .

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Testing : Research involving similar spiro compounds has shown promising antimicrobial activity against various pathogens, suggesting that this compound could exhibit similar properties .
  • Pharmacokinetics : Studies on related compounds have investigated their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic potential of this compound .

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